![molecular formula C14H14F2O2 B3042572 2-{[3-(2,4-difluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran CAS No. 647824-69-9](/img/structure/B3042572.png)

2-{[3-(2,4-difluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran

Vue d'ensemble

Description

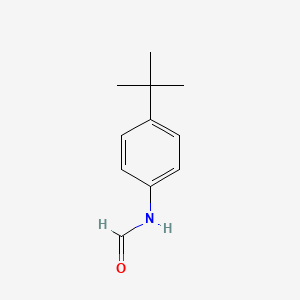

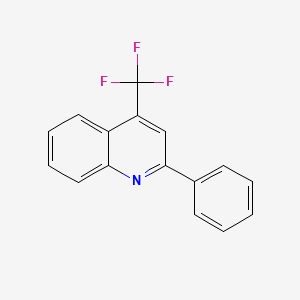

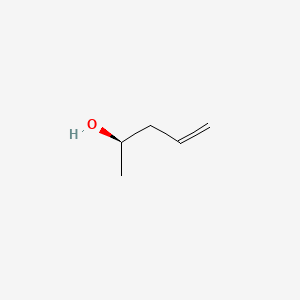

“2-{[3-(2,4-difluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran” is a chemical compound with the molecular formula C14H14F2O2 . It has an average mass of 252.257 Da and a monoisotopic mass of 252.096191 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a 2H-pyran ring with a prop-2-ynyl group and a 2,4-difluorophenyl group attached via an oxygen atom . The exact 3D structure would need to be determined through techniques such as X-ray crystallography.Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 331.4±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 55.1±3.0 kJ/mol and a flash point of 162.2±23.8 °C . The index of refraction is 1.521, and it has a molar refractivity of 63.5±0.4 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .Applications De Recherche Scientifique

Photocatalysis for Hydrogen Evolution

The cyclometalated Ir(III) complexes based on this compound have shown promising photocatalytic activity for water splitting. Specifically, compounds [Ir(dfppy)₂(pidpyH)] (1·PF₆) and [Ir(dfppy)₂(pidpy)] (2) were synthesized. These complexes exhibit acid/base-induced structural transformations due to protonation/deprotonation of their pyridyl groups and/or imidazole units. At room temperature, both 1·PF₆ and 2 demonstrate luminescence switching behaviors, which are associated with the protonation of pyridyl groups and/or imidazole units. Moreover, they serve as photosensitizers for the reduction of water to hydrogen, with 1·PF₆ showing better photocatalytic activity than 2 .

Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives

This compound has been utilized in the synthesis of benzofuro[3,2-b]indol-3-one derivatives. The developed protocol exhibits tolerance towards para-quinamine derivatives bearing various substituted phenylsulfonyl groups, resulting in successful cycloadduct formation .

Structural, Redox, and Antifungal Properties

The introduction of difluorophenyl substituents affects the structural and redox properties of related compounds. For instance, the synthesis of 1-(3,4-difluorophenyl)-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl derivatives involves oxidation of amidrazones, leading to benzotriazines with potential applications .

Derivatives for Antifungal Drug Development

A derivative of this compound, 6-[(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-…], has been explored for antifungal drug development. This work aims to enhance the properties of existing antifungal drugs like voriconazole .

Propriétés

IUPAC Name |

2-[3-(2,4-difluorophenyl)prop-2-ynoxy]oxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2O2/c15-12-7-6-11(13(16)10-12)4-3-9-18-14-5-1-2-8-17-14/h6-7,10,14H,1-2,5,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKFQAFJMJGYLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCC#CC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(2,4-difluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3042496.png)

![N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3042498.png)

![2-[(Cyclopropylamino)methyl]phenol](/img/structure/B3042506.png)

![4-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3042511.png)

![1,1,1-Trifluoro-4-[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]but-3-en-2-one](/img/structure/B3042512.png)